molecular formula C19H23NO2 B2887651 N-(4-ethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide CAS No. 303991-19-7

N-(4-ethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No. B2887651
M. Wt: 297.398
InChI Key: SIJICXZMAQWHGS-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide, also known as EPPA, is a synthetic compound that has gained attention in the scientific community for its potential applications in medical research. EPPA is a member of the phenylacetamide class of compounds and has been shown to have promising effects in various studies.

Scientific Research Applications

Chemoselective Acetylation and Synthesis Techniques

N-(2-Hydroxyphenyl)acetamide, a related compound, has been identified as an intermediate for the natural synthesis of antimalarial drugs. Research conducted by Magadum and Yadav (2018) outlines the chemoselective monoacetylation of the amino group of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, utilizing Novozym 435 as a catalyst. This study highlights the process optimization, mechanism, and kinetics involved in the chemoselective acetylation, providing a foundation for the synthesis of related acetamide derivatives, including N-(4-ethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide (Magadum & Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Activities

The development of new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents is a significant area of research. Rani et al. (2014) utilized the Leuckart synthetic pathway to develop novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These compounds demonstrated promising anticancer activity against breast cancer and neuroblastoma cell lines, in addition to anti-inflammatory and analgesic activities. This research underscores the potential therapeutic applications of acetamide derivatives in treating cancer and inflammation (Rani, Pal, Hegde, & Hashim, 2014).

Molecular Docking and Drug Design

The structural parameter, electron behavior, wave function, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide, a structurally similar compound, have been investigated. Bharathy et al. (2021) conducted a study utilizing Gaussian 16 W DFT tool, exploring the compound's interactions in polar aprotic liquids and predicting its drug mechanism through ADMET and molecular docking studies. This research highlights the importance of molecular docking in understanding the interactions of acetamide derivatives with biological targets, providing insights into the development of novel drugs (Bharathy et al., 2021).

properties

IUPAC Name

N-(4-ethylphenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-15-5-9-17(10-6-15)20-19(21)13-22-18-11-7-16(8-12-18)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJICXZMAQWHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide

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